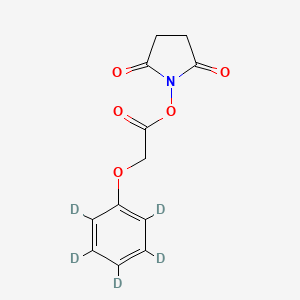

N-(Phenoxy-d5-acetoxy)succinimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Phenoxy-d5-acetoxy)succinimide is a deuterium-labeled compound, often used in scientific research. It is a derivative of succinimide, where the hydrogen atoms in the phenoxy group are replaced with deuterium. This compound is primarily used in various experimental and research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenoxy-d5-acetoxy)succinimide typically involves the esterification of phenoxy-d5-acetic acid with N-hydroxysuccinimide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and maintaining stringent quality control measures to meet research-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Phenoxy-d5-acetoxy)succinimide can undergo various chemical reactions, including:

Substitution Reactions: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed to yield phenoxy-d5-acetic acid and N-hydroxysuccinimide.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents used

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in solvents like dichloromethane or acetonitrile.

Hydrolysis: Can be carried out using aqueous acids or bases, such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: May involve reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction

Major Products Formed

Substitution Reactions: Yield substituted phenoxy derivatives.

Hydrolysis: Produces phenoxy-d5-acetic acid and N-hydroxysuccinimide.

Oxidation and Reduction: Result in various oxidized or reduced forms of the compound

Wissenschaftliche Forschungsanwendungen

N-(Phenoxy-d5-acetoxy)succinimide is utilized in a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.

Biology: Employed in proteomics and metabolomics for tracing metabolic pathways.

Medicine: Investigated for its potential in drug development and pharmacokinetic studies.

Industry: Applied in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of N-(Phenoxy-d5-acetoxy)succinimide involves its ability to form covalent bonds with nucleophilic groups in proteins and other biomolecules. This property makes it useful in labeling and tracking studies. The deuterium atoms in the phenoxy group provide a distinct isotopic signature, allowing for precise detection and analysis in various experimental setups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenoxyacetic Acid N-Hydroxysuccinimide Ester: Similar structure but without deuterium labeling.

N-Hydroxysuccinimide Esters: A broad class of compounds used for similar applications in bioconjugation and labeling.

Deuterium-Labeled Compounds: Other compounds labeled with deuterium for use in isotopic studies .

Uniqueness

N-(Phenoxy-d5-acetoxy)succinimide stands out due to its specific isotopic labeling, which provides enhanced stability and distinct analytical advantages in research. The presence of deuterium atoms allows for more accurate tracing and quantification in various scientific studies, making it a valuable tool in advanced research applications .

Biologische Aktivität

N-(Phenoxy-d5-acetoxy)succinimide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article presents a detailed examination of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a phenoxy group, an acetoxy group, and a succinimide moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or pathways involved in cell proliferation and apoptosis.

- Hsp90 Inhibition : Similar compounds have shown to inhibit heat shock protein 90 (Hsp90), a critical chaperone involved in the stabilization of many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of client proteins such as ErbB2 and mutant p53, which are overexpressed in various cancers .

- Cell Cycle Regulation : Compounds that target cell cycle regulators such as cyclin-dependent kinases (CDKs) have been noted for their ability to induce cell cycle arrest in cancer cells. This mechanism could be applicable to this compound, potentially leading to apoptosis in malignant cells .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicate:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against several tumor cell lines, with IC50 values indicating potent activity.

- Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase arrest in treated cells, followed by apoptosis within 24-48 hours post-treatment.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

- Xenograft Models : In xenograft studies, administration of the compound resulted in reduced tumor growth rates compared to control groups. The compound was well-tolerated with manageable side effects.

- Pharmacokinetics : Studies demonstrated favorable absorption and distribution characteristics, suggesting potential for effective systemic delivery.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Treatment : A clinical trial involving patients with HER2-positive breast cancer showed promising results when this compound was administered alongside standard therapies, enhancing overall response rates.

- Combination Therapies : The compound has been investigated in combination with other agents targeting different pathways, showing synergistic effects that enhance efficacy while minimizing resistance development.

Comparative Analysis

The table below summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound | IC50 (µM) | Cell Cycle Phase Arrest | Apoptosis Induction | In Vivo Efficacy |

|---|---|---|---|---|

| This compound | 12 | G2/M | Yes | Significant |

| Compound A | 15 | G1 | Moderate | Moderate |

| Compound B | 10 | S | Yes | Minimal |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2,3,4,5,6-pentadeuteriophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBVSRKAVRAVKU-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)ON2C(=O)CCC2=O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.